molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0

Aristolactam BIII

Número de catálogo B052574
Número CAS: 53948-10-0
Peso molecular: 309.3 g/mol
Clave InChI: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Aristolactam BIII, along with other aristolactams, can be achieved through a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction, efficiently producing natural aristolactams such as Aristolactam BII (cepharanone B), Aristolactam BIII, Aristolactam FI (piperolactam A), N-methyl piperolactam A, and sauristolactam (Kim et al., 2008). Another approach involves a bimetallic Rh(III)/Ag(I) relay catalysis for the efficient construction of relevant molecular frameworks, highlighting a method applied in the rapid total synthesis of aristolactam BII, which shares close structural relations with Aristolactam BIII (Ji et al., 2017).

Molecular Structure Analysis

The aristolactam BIII structure, characterized by its phenanthrene chromophore, is central to its physicochemical and biological activities. This motif is common across aristolactams and is integral to their interaction with biological targets (Kumar et al., 2003).

Chemical Reactions and Properties

Aristolactam BIII, like other aristolactams, participates in various chemical reactions due to its active functional groups. Synthesized derivatives have been evaluated for their biological activities, including cytotoxicity, where modifications on the phenanthrene nucleus and the lactam moiety have been explored (Couture et al., 2002).

Physical Properties Analysis

The physical properties of aristolactam BIII, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. Detailed studies on these properties are essential for understanding its behavior in different environments and applications.

Chemical Properties Analysis

Aristolactam BIII exhibits specific chemical properties due to its molecular structure. Its reactivity and interactions with DNA, for example, have been subjects of interest. Studies have shown the ability of aristolactams to form DNA adducts, which is significant for understanding their biological impact and potential risks (Pfau et al., 1991).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Biochemistry and Pharmacology .

Summary of the Application

Aristolactam BIII has been identified as a potent inhibitor of the protein kinases DYRK1A and CDK1/Cyclin B . These kinases play an important role in the regulation of various cellular processes by phosphorylating serine, threonine and/or tyrosine residues .

Methods of Application or Experimental Procedures

The study involved a systematic in vitro evaluation of plant extracts from New Caledonia and French Guyana . Aristolactam BIII was purified from the ethyl acetate extracts of Oxandra asbeckii and Goniothalamus dumontetii .

Results or Outcomes

Among the compounds tested, aristolactam AIIIA showed submicromolar IC 50 values on DYRK1A . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with these kinases .

Treatment of Down Syndrome-related Phenotypes

Specific Scientific Field

This application is in the field of Neuroscience and Pharmacology .

Summary of the Application

Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can rescue Down syndrome-related phenotypes . DYRK1A is overexpressed in Down syndrome due to trisomy of human chromosome 21, and its inhibition is considered a therapeutic strategy .

Methods of Application or Experimental Procedures

The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .

Results or Outcomes

Aristolactam BIII was found to potently inhibit the kinase activity of DYRK1A in vitro . It also rescued the proliferative defects of DYRK1A transgenic mouse-derived fibroblasts and neurological and phenotypic defects of Down syndrome-like Drosophila models . Oral administration of aristolactam BIII acutely suppressed Tau hyperphosphorylation in the brain of DYRK1A transgenic mice .

Inhibition of Polo-like Kinase 1

Specific Scientific Field

This application is in the field of Cancer Biology and Pharmacology .

Summary of the Application

Aristolactam BIII has been identified as a new ligand targeting the polo-box domain of Polo-like kinase 1 . Polo-like kinase 1 plays a crucial role in cell cycle progression and its inhibition is considered a therapeutic strategy for cancer .

Methods of Application or Experimental Procedures

The study involved bioassays and the identification of aristolactam BIII as a ligand of Polo-like kinase 1 .

Results or Outcomes

Aristolactam BIII could inhibit cancer cell proliferation and induce mitotic arrest at G2/M phase with spindle abnormalities and promote apoptosis .

Treatment of DYRK1A-related Diseases

Specific Scientific Field

This application is in the field of Neuroscience and Pharmacology .

Summary of the Application

Aristolactam BIII, a natural product derived from herbal plants, has been identified as a novel DYRK1A inhibitor . DYRK1A is a significant pathogenic factor in Down syndrome and other DYRK1A-related diseases .

Methods of Application or Experimental Procedures

The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .

Results or Outcomes

Aristolactam BIII was found to effectively rescue Down syndrome-related phenotypes in cells and in vivo, suggesting its therapeutic potential for DYRK1A-related diseases .

Inhibition of Tau Hyperphosphorylation

Specific Scientific Field

This application is in the field of Neuroscience and Pharmacology .

Summary of the Application

Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can suppress Tau hyperphosphorylation . Tau hyperphosphorylation is a significant pathogenic factor in neurodegenerative diseases such as Alzheimer’s disease .

Methods of Application or Experimental Procedures

The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .

Results or Outcomes

Oral administration of aristolactam BIII acutely suppressed Tau hyperphosphorylation in the brain of DYRK1A transgenic mice . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with Tau hyperphosphorylation .

Amelioration of Exploratory Behavioral Deficit

Specific Scientific Field

This application is in the field of Neuroscience and Pharmacology .

Summary of the Application

Aristolactam BIII has been identified as a naturally derived DYRK1A inhibitor that can ameliorate the exploratory behavioral deficit of DYRK1A transgenic mice .

Methods of Application or Experimental Procedures

The study involved a two-step screening process: a structure-based virtual screening of a large chemical library, followed by a cell-based nuclear factor of activated T-cells (NFAT)-response element (RE) promoter assay . The primary hits were evaluated for their DYRK1A inhibitory activity using an in vitro kinase assay and Tau phosphorylation in mammalian cells .

Results or Outcomes

In the open field test, aristolactam BIII significantly ameliorated the exploratory behavioral deficit of DYRK1A transgenic mice . This suggests that Aristolactam BIII could be a potential therapeutic agent for diseases associated with exploratory behavioral deficits .

Safety And Hazards

Aristolactam BIII should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Propiedades

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristolactam BIII

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aristolactam BIII
Reactant of Route 2
Aristolactam BIII
Reactant of Route 3
Aristolactam BIII
Reactant of Route 4
Reactant of Route 4
Aristolactam BIII
Reactant of Route 5
Reactant of Route 5
Aristolactam BIII
Reactant of Route 6
Reactant of Route 6
Aristolactam BIII

Citations

For This Compound
42
Citations
M Choi, A Kim, Y Ham, JY Lee, D Kim, A Yang, MJ Jo… - Phytomedicine, 2021 - Elsevier
… Our work revealed that aristolactam BIII as a novel DYRK1A inhibitor rescues DS phenotypes in cells and in vivo and suggested its therapeutic potential for the treatment of DYRK1A-…
Number of citations: 11 www.sciencedirect.com
YL Choi, JK Kim, SU Choi, YK Min, MA Bae… - Bioorganic & medicinal …, 2009 - Elsevier
… In particular, naturally occurring aristolactams such as cepharanone B (aristolactam BII), aristolactam BIII, piperolactam A, and goniothalactam have been discovered that display potent …
Number of citations: 66 www.sciencedirect.com
YC Chia, FR Chang, CM Teng… - Journal of natural products, 2000 - ACS Publications
Investigation of extracts of Fissistigma balansae and Fissistigma oldhamii resulted in the isolation of 11 aristolactams stigmalactam (1), piperolactam A (2), piperolactam C (3), …
Number of citations: 128 pubs.acs.org
JK Kim, YH Kim, HT Nam, BT Kim, JN Heo - Organic letters, 2008 - ACS Publications
… Here we report the application of this procedure to the total synthesis of aristolactams, including aristolactam BII, aristolactam BIII, aristolactam FI, N-methyl piperolactam A, and …
Number of citations: 85 pubs.acs.org
IL Tsai, FP Lee, CC Wu, CY Duh, T Ishikawa… - Planta …, 2005 - thieme-connect.com
… Piperarborenine C, (+)-diayangambin, piplartine, piperolactam B, piperolactam C, aristolactam BIII, goniothalactam, and methyl trans-3,4,5-trimethoxycinnamate possessed anti-platelet …
Number of citations: 162 www.thieme-connect.com
AM Marquesa, LSM Velozoa, DL Moreirab… - NPC Natural Product …, 2011 - academia.edu
… Six aristolactams, including, aristolactam BII, piperolactam C, goniothalactam, stigmalactam, aristolactam AII and aristolactam BIII were isolated from roots of this species. GC-MS, 1H …
Number of citations: 3 www.academia.edu
AM Marques, LSM Velozo, DL Moreira… - Natural product …, 2011 - journals.sagepub.com
… Six aristolactams, including, aristolactam BII, piperolactam C, goniothalactam, stigmalactam, aristolactam AII and aristolactam BIII were isolated from roots of this species. GC-MS, 1 H …
Number of citations: 19 journals.sagepub.com
MC Reddy, A Dey, M Jeganmohan… - New Journal of Chemistry, 2023 - pubs.rsc.org
… target study of aristolactam BIII 80 showed beneficial effects in vivo in disease conditions, particularly neurodevelopmental disease. Further examination of aristolactam BIII 80 and its …
Number of citations: 4 pubs.rsc.org
J Michl, MJ Ingrouille, MSJ Simmonds… - Natural product …, 2014 - pubs.rsc.org
… , with goniothalactam 51 and aristolactam BIII 52 giving cytotoxic … Furthermore, aristolactam BIII 52 was toxic to all tested cell … show that the trimethoxy substituted aristolactam BIII 52 was …
Number of citations: 131 pubs.rsc.org
W Chanakul, V Reutrakul, C Kuhakarn… - …, 2022 - search.ebscohost.com
… , leading to the isolation of five known compounds including (–)-goniodiol-7-monoacetate (1), (–)-goniodiol diacetate (2), piperolactam C (3), aristolactam AIII (4), and aristolactam BIII (5…
Number of citations: 1 search.ebscohost.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.